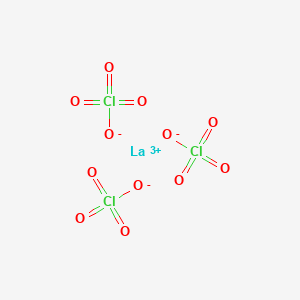

Lanthanum perchlorate

Description

Properties

CAS No. |

14017-46-0 |

|---|---|

Molecular Formula |

ClHLaO4 |

Molecular Weight |

239.36 g/mol |

IUPAC Name |

lanthanum;perchloric acid |

InChI |

InChI=1S/ClHO4.La/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI Key |

SNGHGBDWDDLOMK-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[La+3] |

Canonical SMILES |

OCl(=O)(=O)=O.[La] |

Other CAS No. |

14017-46-0 |

Pictograms |

Oxidizer; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques

Direct Synthesis Approaches for Lanthanum(III) Perchlorate (B79767)

The direct synthesis of lanthanum(III) perchlorate can be achieved through the reaction of elemental lanthanum metal with aqueous perchloric acid. This method leverages the reactivity of the metal to produce the corresponding salt and hydrogen gas.

2 La(s) + 6 HClO₄(aq) → 2 La(ClO₄)₃(aq) + 3 H₂(g)

This approach provides a straightforward path to the formation of the aqueous lanthanum(III) perchlorate solution, from which the hydrated salt can be subsequently isolated.

Precursor-Based Synthetic Routes

Precursor-based methods are common for synthesizing lanthanum(III) perchlorate, as they utilize more readily available and easier-to-handle lanthanum compounds like oxides and hydroxides. These reactions are typically acid-base neutralizations. knowde.com

A widely used method involves the reaction of lanthanum(III) oxide (La₂O₃) with perchloric acid. knowde.com The basic oxide dissolves in the acid to form a solution of lanthanum(III) perchlorate and water.

La₂O₃(s) + 6 HClO₄(aq) → 2 La(ClO₄)₃(aq) + 3 H₂O(l)

The resulting solution is then processed to isolate the pure compound, typically as a hydrated salt.

In a similar fashion, lanthanum(III) hydroxide (B78521) (La(OH)₃) can be neutralized with perchloric acid to yield lanthanum(III) perchlorate. knowde.com This reaction is a classic acid-base neutralization that produces the salt and water.

La(OH)₃(s) + 3 HClO₄(aq) → La(ClO₄)₃(aq) + 3 H₂O(l)

This route is efficient and results in a clear aqueous solution of the desired salt, ready for crystallization.

Crystallization and Isolation Techniques for Pure Compounds

Following the synthesis in an aqueous medium, the isolation of pure lanthanum(III) perchlorate is typically achieved through crystallization. Since the compound is easily soluble in water, methods like slow evaporation of the solvent are employed. midlandsci.com This process allows for the formation of well-defined crystals from the saturated solution. The most commonly isolated form is the hydrated salt, Lanthanum(III) perchlorate hexahydrate (La(ClO₄)₃·6H₂O). midlandsci.comfishersci.com Careful control of temperature and concentration during crystallization is crucial for obtaining high-purity crystals.

Preparation of Lanthanum(III) Perchlorate Adducts and Complexes

Lanthanum(III) perchlorate is a valuable starting material for the synthesis of coordination complexes. This is largely because the perchlorate ion (ClO₄⁻) is a weakly coordinating anion, meaning it does not bind strongly to the metal ion and can be easily displaced by other donor molecules (ligands). researchgate.net This property makes the lanthanum ion highly available to form complexes with various organic ligands. researchgate.net

The synthesis of lanthanum(III) perchlorate complexes generally involves reacting the salt with a solution of the desired organic ligand in a suitable solvent. The choice of solvent depends on the solubility of both the lanthanum salt and the ligand. The resulting complex often precipitates from the solution or can be isolated by crystallization.

Several examples of such complex formation reactions have been reported:

With Terpyridine: Treating an ethanolic solution of hydrated lanthanum(III) perchlorate with an ethanolic solution of terpyridine results in the deposition of La(terpy)₃₃ as small crystals. fishersci.com

With Macrocyclic Polythioethers: Complexes with the macrocyclic ligand 1,4,10,13-tetraoxa-7,16-dithiacyclo-octadecane (L¹) have been prepared in methyl cyanide, yielding compounds with the formula La[ClO₄]₃·L¹·H₂O. researchgate.net

With Crown Ethers: Lanthanum(III) perchlorate forms sandwich complexes with crown ethers such as 15-crown-5, resulting in stoichiometries like La(ClO₄)₃·(15-crown-5)₂. researchgate.net

With Sulfoxide (B87167) Ligands: A complex with naphthyl-naphthalinesulphonylpropyl sulfoxide (L) has been synthesized, having the general formula La₂(ClO₄)₆·(L)₅·nH₂O. nih.gov

The following table summarizes various organic ligands used in the formation of Lanthanum(III) perchlorate complexes and the resulting compound formulas.

| Ligand | Ligand Class | Resulting Complex Formula | Reference |

| Terpyridine | N-heterocycle | La(terpy)₃₃ | fishersci.com |

| 1,4,10,13-tetraoxa-7,16-dithiacyclo-octadecane | Macrocyclic Polythioether | La[ClO₄]₃·L¹·H₂O | researchgate.net |

| 15-crown-5 | Crown Ether | La(ClO₄)₃·(15-crown-5)₂ | researchgate.net |

| Naphthyl-naphthalinesulphonylpropyl sulfoxide | Disulfoxide | La₂(ClO₄)₆·(L)₅·nH₂O | nih.gov |

Controlled Synthesis of Hydrated Forms

The synthesis of lanthanum perchlorate hydrates with specific degrees of hydration requires careful control of experimental conditions. While the hexahydrate is the most commonly encountered and commercially available form, the preparation of other hydrated species is not extensively documented in publicly available literature. The isolation of a specific hydrate (B1144303) is principally dependent on factors such as crystallization temperature, concentration of the aqueous solution, and the presence of dehydrating agents.

This compound is known to be hygroscopic, readily absorbing moisture from the atmosphere. strem.comchemicalbook.com This property underscores the importance of a controlled environment during synthesis and storage to maintain the desired hydration state. The compound is also highly soluble in water, a factor that influences its crystallization behavior. chemicalbook.comamericanelements.comfishersci.fi

The preparation of anhydrous this compound from its hydrated form necessitates stringent conditions to prevent the formation of hydrolysis byproducts like lanthanum oxychloride. One patented method for the analogous lanthanum chloride involves a chlorination roasting dehydration process. This technique uses a stream of dry hydrogen chloride gas while gradually increasing the temperature to between 200-300°C for 5 to 10 hours. google.com This process is designed to remove water molecules while suppressing the formation of oxy-salts. google.com Similar principles would apply to the dehydration of this compound, requiring a controlled atmosphere and temperature gradient to drive off water without inducing decomposition of the perchlorate anion.

While detailed experimental procedures for controllably synthesizing a series of this compound hydrates are not readily found in the surveyed literature, the general principles of inorganic salt crystallization suggest that varying the temperature and concentration of the crystallizing solution would be the primary method for targeting different hydrates. For instance, crystallization at lower temperatures from a saturated solution would typically favor the formation of higher hydrates, whereas crystallization at elevated temperatures might yield lower hydrates or the anhydrous salt. However, without specific phase diagrams or solubility curves for the this compound-water system, the precise conditions required for the synthesis of specific non-hexahydrate forms remain undetermined from the available data.

Further research into the thermal analysis of this compound hexahydrate, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), could provide insights into the temperatures at which dehydration events occur and whether stable lower hydrates are formed as intermediates. uomustansiriyah.edu.iqabo.fi Such studies would be crucial in developing a controlled synthetic methodology for these compounds.

Structural Elucidation and Crystallographic Investigations

Crystal Structure Determination of Lanthanum(III) Perchlorate (B79767) Compounds

The foundational understanding of the structure of lanthanum(III) perchlorate derivatives is derived from crystallographic studies, which map the electron density in a crystal to determine the positions of atoms.

Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the three-dimensional structure of crystalline solids. In the study of lanthanum perchlorate complexes, this technique has been instrumental. For instance, the crystal and molecular structure of aquadiperchlorato(1,4,10,13-tetraoxa-7,16-dithiacyclo-octadecane)lanthanum(III) was determined using X-ray diffractometric data. researchgate.net The structure of this complex was refined using least-squares techniques to a final R-value of 0.036 for 4,635 observed reflections, indicating a high degree of accuracy in the determined atomic positions. researchgate.net Such studies provide unambiguous evidence of the connectivity and spatial arrangement of the lanthanum ion, the perchlorate anions, and any associated ligands and solvent molecules.

The arrangement of donor atoms from ligands around the central lanthanum(III) ion defines the coordination polyhedron. Due to the large ionic radius and predominantly electrostatic bonding of the La³⁺ ion, it can accommodate a high number of ligands, leading to complex and often distorted geometries. In the case of the aquadiperchlorato(1,4,10,13-tetraoxa-7,16-dithiacyclo-octadecane)lanthanum(III) complex, the ten-coordinate lanthanum ion exhibits a coordination polyhedron best described as a decatetrahedron. researchgate.net Other studies on lanthanide complexes have identified various polyhedra, including geometries that can be described as a bicapped dodecahedron or a sphenocorona, highlighting that distortions from regular polyhedral geometries are common, especially when different types of ligands are present in the coordination sphere. academie-sciences.fr

Investigation of Coordination Numbers for Lanthanum(III) in Perchlorate Environments

The coordination number (CN) of the lanthanum(III) ion in its complexes is a critical structural feature that is highly dependent on the steric and electronic properties of the surrounding ligands. In aqueous perchlorate solutions, Extended X-ray Absorption Fine Structure (EXAFS) studies suggest that the lanthanum ion exists as the nonahydrated species, [La(H₂O)₉]³⁺, indicating a coordination number of 9. academie-sciences.fr

However, in the presence of other ligands, the coordination number can vary significantly. High coordination numbers are a hallmark of lanthanum chemistry. academie-sciences.fr

Ten-coordination is frequently observed. In the complex with the macrocycle 1,4,10,13-tetraoxa-7,16-dithiacyclo-octadecane, the La³⁺ ion is ten-coordinate, bonded to the six heteroatoms of the macrocycle, three oxygen atoms from two different perchlorate anions, and one water molecule. researchgate.net Complexes with ligands such as 2-acetamidopyridine-l-oxide also result in ten-coordinate lanthanide ions, where the perchlorate anions remain outside the coordination sphere. ias.ac.in

Eight-coordination has also been reported for this compound complexes with certain Schiff base ligands, where the perchlorate ion acts as a counter-ion and is not directly coordinated to the metal. iaea.org

Coordination numbers of 11 and 12 are also possible, particularly with ligands that can accommodate such a crowded coordination sphere. acs.orgnih.gov

This variability underscores the flexible coordination environment of the La³⁺ ion, which adapts to the demands of the surrounding ligands.

Structural Characterization of this compound with Specific Ligands

The introduction of specific organic ligands leads to the formation of this compound complexes with well-defined and often unique structural characteristics.

Macrocyclic ligands are particularly adept at encapsulating large metal ions like La³⁺, leading to stable complexes with high coordination numbers.

Polythia Macrocycles : The 18-membered crown ether analog, 1,4,10,13-tetraoxa-7,16-dithiacyclo-octadecane (L¹), forms a ten-coordinate complex with lanthanum(III) perchlorate. The crystal structure shows the lanthanum ion coordinated to all six donor atoms (four oxygen and two sulfur) of the macrocycle. researchgate.net The coordination sphere is completed by a bidentate perchlorate ion, a monodentate perchlorate ion, and a water molecule. researchgate.net

Polyoxaazamacrocycles : Other 18-membered macrocyclic ligands also form stable, high-coordinate complexes with lanthanum. For example, the macrodipa ligand encapsulates the La³⁺ ion, which interacts with all six donor atoms of the macrocyclic core. nih.gov Additional coordination from pendent picolinate (B1231196) groups results in a 10-coordinate complex. nih.gov Similarly, an 18-membered hexaaza macrocyclic ligand forms a complex where the lanthanum(III) ion achieves a rare coordination number of 11. nih.gov

| Ligand Type | Specific Ligand | Coordination Number of La(III) | Key Structural Features |

|---|---|---|---|

| Polythia Macrocycle | 1,4,10,13-tetraoxa-7,16-dithiacyclo-octadecane | 10 | La(III) is coordinated to 6 ligand heteroatoms, 2 perchlorate ions (one bidentate, one monodentate), and 1 water molecule. researchgate.net |

| Polyoxaazamacrocycle | macrodipa | 10 | La(III) is encapsulated by the macrocycle and also binds to pendent picolinate groups. nih.gov |

| Hexaaza Macrocycle | Product of 1,2-propanediamine and 2,6-diacetylpyridine | 11 | Complex formed via a template reaction with lanthanum(III) nitrate (B79036), demonstrating the capacity for high coordination. nih.gov |

Amino acids represent another important class of ligands that form structurally diverse complexes with lanthanide ions. Their ability to act as bridging ligands often leads to the formation of polynuclear species.

Alanine (B10760859) : Lanthanum(III) perchlorate reacts with alanine to form dimeric complexes with the general formula La₂(H₂O)₈(Ala)₄₆. mdpi.com In these structures, the alanine ligands exist in a zwitterionic form (with a deprotonated carboxyl group and a protonated amino group). mdpi.com Four alanine moieties bridge the two lanthanum centers through their carboxylate groups. mdpi.com The coordination sphere of each eight-coordinate lanthanum ion is completed by four water molecules. mdpi.com

Glycine, Aspartic Acid, and Glutamic Acid : While specific crystal structures of this compound with glycine, aspartic acid, and glutamic acid are less commonly detailed, the general coordination behavior of amino acids with lanthanides is well-established. mdpi.com Typically, the amino acid ligands bridge the metal ions to form dimeric, polymeric, or cluster species. mdpi.com The coordination is primarily through the carboxylate groups, which can bind in various modes (monodentate, bidentate chelating, or bridging).

| Ligand | Complex Formula/Type | Coordination Number of La(III) | Key Structural Features |

|---|---|---|---|

| Alanine | Dimeric; La₂(H₂O)₈(Ala)₄₆ | 8 | Zwitterionic alanine ligands bridge two La(III) centers via carboxylate groups; four water molecules complete the coordination sphere. mdpi.com |

| Glycine | Polymeric/Dimeric Species | Variable | Forms various coordination complexes, often acting as a bridging ligand. mdpi.com |

| Aspartic Acid | Polymeric/Dimeric Species | Variable | Structurally characterized complexes often feature bridging via carboxylate groups. mdpi.com |

| Glutamic Acid | Polymeric/Dimeric Species | Variable | Forms various coordination complexes, typically involving carboxylate binding. mdpi.com |

N-Oxide Ligands (e.g., 2,2'-bipyridine (B1663995) dioxide, pyridine (B92270) N-oxide)

N-oxide ligands are effective coordinating agents for lanthanide ions due to the hard Lewis base nature of the oxygen atom. The coordination of these ligands to lanthanum(III) perchlorate has been extensively studied, revealing a variety of coordination geometries and numbers.

In the complex with 2,2'-bipyridine dioxide, La(C10H8N2O2)43, the lanthanum ion is coordinated to four bidentate 2,2'-bipyridine dioxide ligands. Each ligand coordinates through its two oxygen atoms, resulting in an eight-coordinate lanthanum center. The coordination polyhedron is a slightly distorted cube, a relatively rare geometry for discrete eight-coordinate complexes.

With the monodentate ligand pyridine N-oxide, this compound forms the complex La(C5H5NO)83. In this structure, the lanthanum ion is coordinated to eight oxygen atoms from eight different pyridine N-oxide ligands. The resulting coordination polyhedron is a distorted square antiprism. The perchlorate ions are not coordinated to the lanthanum ion but are present in the crystal lattice to balance the charge.

Table 1: Crystallographic Data for this compound Complexes with N-Oxide Ligands

| Compound | Formula | Crystal System | Space Group | La³⁺ Coordination Number | Coordination Geometry |

| La(C₁₀H₈N₂O₂)₄₃ | C₄₀H₃₂Cl₃LaN₈O₂₀ | Tetragonal | I-4 | 8 | Distorted Cube |

| La(C₅H₅NO)₈₃ | C₄₀H₄₀Cl₃LaN₈O₂₀ | Monoclinic | P2₁/c | 8 | Distorted Square Antiprism |

Other Multidentate and Chelating Agents

Lanthanum(III) perchlorate readily forms complexes with a wide array of multidentate and chelating ligands, leading to diverse coordination environments and high coordination numbers.

Terpyridine, a tridentate N-donor ligand, reacts with hydrated this compound to form La(terpy)33. fishersci.fi In this complex, the lanthanum ion is coordinated to three terpyridine ligands, resulting in a nine-coordinate environment. The exact geometry is often a distorted tricapped trigonal prism.

Schiff bases, which are formed by the condensation of an aldehyde or ketone with a primary amine, are versatile multidentate ligands. Lanthanum(III) perchlorate forms complexes with various Schiff base ligands, and the coordination number and geometry depend on the specific ligand structure. fishersci.fi

N,N,N',N'-tetramethylsuccinamide (TMSA) acts as a bidentate ligand, coordinating through its two carbonyl oxygen atoms. With this compound, it forms an eight-coordinate complex, La(TMSA)43. The coordination of four TMSA ligands to the lanthanum ion results in a stable cationic complex with the perchlorate ions acting as counterions.

Table 2: Crystallographic Data for this compound Complexes with Other Multidentate and Chelating Agents

| Ligand | Compound Formula | La³⁺ Coordination Number | Coordination Geometry |

| Terpyridine | La(C₁₅H₁₁N₃)₃₃ | 9 | Distorted Tricapped Trigonal Prism |

| N,N,N',N'-tetramethylsuccinamide | La(C₈H₁₆N₂O₂)₄₃ | 8 | Not specified |

Supramolecular Architectures and Network Formation in Lanthanum(III) Perchlorate Systems

The formation of supramolecular architectures and coordination networks in lanthanum(III) perchlorate systems is primarily driven by weak intermolecular interactions, such as hydrogen bonding, and in some cases, by the use of bridging ligands. The large, weakly coordinating perchlorate anion often plays a crucial role in these assemblies, not by direct coordination to the metal center, but by participating in extensive hydrogen-bonding networks.

In many hydrated this compound complexes, the coordinated water molecules can act as hydrogen-bond donors, while the oxygen atoms of the perchlorate anions serve as acceptors. This interaction can link the complex cations and anions into one-, two-, or three-dimensional networks. For instance, in hydrated this compound itself, an extensive network of hydrogen bonds exists between the aqua ligands and the perchlorate anions, contributing to the stability of the crystal lattice. academie-sciences.fr

The principles of crystal engineering can be applied to design specific supramolecular architectures. By selecting ligands with appropriate functional groups capable of forming directional intermolecular interactions, it is possible to control the assembly of this compound complexes into desired network topologies. For example, ligands containing amide or hydroxyl groups can form strong hydrogen bonds, leading to robust and predictable supramolecular structures.

While the perchlorate ion is generally considered non-coordinating, its ability to participate in hydrogen bonding makes it an important component in the crystal engineering of lanthanum(III) complexes. The size, shape, and charge distribution of the perchlorate anion can influence the packing of the molecules in the solid state and direct the formation of specific hydrogen-bonding motifs. These interactions, though weaker than the coordinative bonds to the metal ion, are fundamental in the construction of complex and functional supramolecular systems.

Solution Phase Chemistry and Speciation Studies

Hydrolysis Equilibria of Lanthanum(III) Ions in Perchlorate (B79767) Media

In aqueous solutions, metal ions like La³⁺ can undergo hydrolysis, a reaction with water that results in the formation of hydroxide (B78521) complexes and the release of protons. Studies of lanthanum(III) hydrolysis in constant ionic strength perchlorate media (e.g., 3 M LiClO₄ or 1 M NaClO₄) have been conducted to identify the species formed and their stability. dtic.milnih.gov

Potentiometric titrations using a glass electrode are a common method to measure hydrogen ion concentration and thus characterize these equilibria. dtic.miliaea.org Research indicates that as the pH of a lanthanum perchlorate solution increases, a series of mononuclear and polynuclear hydroxide complexes are formed before the precipitation of lanthanum hydroxide, La(OH)₃. iaea.org

One study conducted at 60°C in a 3 m (molal) ClO₄⁻ medium identified the mononuclear species LaOH²⁺ and several polynuclear species, including La₂OH⁵⁺, La₂(OH)₃³⁺, and La₃(OH)₃⁶⁺. iaea.org Another investigation at room temperature in a 1 M sodium perchlorate medium found evidence for the mononuclear species La(OH)²⁺, La(OH)₂⁺, and La(OH)₃. nih.gov The formation constants for these species highlight the tendency of La³⁺ to hydrolyze.

Table 1: Formation Constants for Lanthanum(III) Hydrolysis Species in Perchlorate Media The table below is interactive. You can sort and filter the data.

| Hydrolysis Reaction | Log of Formation Constant (β) | Temperature (°C) | Ionic Medium | Reference |

|---|---|---|---|---|

| La³⁺ + H₂O ⇌ LaOH²⁺ + H⁺ | -8.6 | 21.5 | 1 M NaClO₄ | nih.gov |

| La³⁺ + 2H₂O ⇌ La(OH)₂⁺ + 2H⁺ | -17.9 | 21.5 | 1 M NaClO₄ | nih.gov |

| La³⁺ + 3H₂O ⇌ La(OH)₃(aq) + 3H⁺ | -27.3 | 21.5 | 1 M NaClO₄ | nih.gov |

| 2La³⁺ + OH⁻ ⇌ La₂OH⁵⁺ | log β₁₂ = 1.3 ± 0.1 | 60 | 3 m LiClO₄ | iaea.org |

| La³⁺ + OH⁻ ⇌ LaOH²⁺ | log β₁₁ = -0.1 ± 0.1 | 60 | 3 m LiClO₄ | iaea.org |

Complexation Behavior of Lanthanum(III) with Anions in Aqueous Solutions

The interaction of lanthanum(III) with carbonate ions in aqueous perchlorate media has been studied to understand its speciation in environmental and geochemical contexts. capes.gov.br These studies, often employing potentiometric measurements, reveal the formation of several soluble lanthanum-carbonate complexes. The speciation is highly dependent on the pH and the total carbonate concentration. In a 3 M NaClO₄ medium at 25°C, the primary species identified are LaHCO₃²⁺, LaCO₃⁺, and La(CO₃)₂⁻. The formation of these complexes is a critical factor in controlling the solubility of lanthanum minerals and the mobility of lanthanum in aquatic systems.

Table 2: Stability Constants for Lanthanum(III) Carbonate Complexes in 3 M NaClO₄ at 25°C The table below is interactive. You can sort and filter the data.

| Equilibrium Reaction | Log of Stability Constant |

|---|---|

| La³⁺ + H⁺ + CO₃²⁻ ⇌ LaHCO₃²⁺ | 11.75 ± 0.05 |

| La³⁺ + CO₃²⁻ ⇌ LaCO₃⁺ | 5.33 ± 0.03 |

| La³⁺ + 2CO₃²⁻ ⇌ La(CO₃)₂⁻ | 9.04 ± 0.03 |

Data sourced from Ciavatta et al. (1981) via the CAPES Periodicals Portal. capes.gov.br

In aqueous solutions, the perchlorate anion (ClO₄⁻) is generally considered to be a very weakly coordinating ligand due to its low charge density and symmetrical tetrahedral geometry. wikipedia.org X-ray scattering measurements of aqueous this compound solutions have found no indication of inner-sphere complex formation, meaning the perchlorate ion does not displace water molecules from the primary hydration shell of the La³⁺ ion. acs.org However, in concentrated solutions, evidence suggests the formation of outer-sphere ion pairs, where the perchlorate anion is associated with the hydrated lanthanum cation through electrostatic interactions without direct bonding. nih.gov Raman spectroscopy studies support that in dilute perchlorate solutions (~0.2 mol L⁻¹), the hydrated La³⁺ ion is the stable species, while outer-sphere and contact ion pairs begin to form in more concentrated solutions. nih.gov

Solvation Dynamics and Hydration Numbers of Lanthanum(III) in Perchlorate Solutions

The solvation of the La³⁺ ion in aqueous perchlorate solutions is characterized by a well-defined primary hydration sphere. X-ray diffraction and Raman spectroscopy studies have shown that the La³⁺ ion is hydrated by nine water molecules, forming the nona-aqua complex, [La(H₂O)₉]³⁺. acs.orgnih.govscholaris.ca This nine-coordinate geometry is typical for the lighter lanthanide ions. researchgate.net The La-O bond distance for the water molecules in the first hydration shell has been determined to be approximately 2.58 Å. acs.org A second hydration sphere is also clearly indicated in radial distribution functions from X-ray data. acs.org

Studies in Non-Aqueous and Mixed Solvent Systems (e.g., acetonitrile (B52724), methanol)

The behavior of this compound changes significantly when moving from aqueous to non-aqueous or mixed solvent systems. The coordinating ability of the solvent and the dielectric constant of the medium play crucial roles in determining the speciation, coordination number, and the extent of ion-pairing.

In contrast to its behavior in water, the perchlorate anion can act as a coordinating ligand in organic solvents with lower donicity and dielectric constants, such as acetonitrile. iupac.org In anhydrous acetonitrile, FT-IR and ³⁵Cl NMR measurements have shown that perchlorate forms inner-sphere complexes with lanthanide ions, including La³⁺. iupac.org This indicates a direct bond between the perchlorate oxygen and the lanthanum cation. The association constant for the formation of the La(ClO₄)²⁺ complex in acetonitrile has been determined, highlighting significant ion-pair formation. iupac.org Most of the bound perchlorate ions are monodentate. iupac.org In other solvents like N,N-dimethylformamide (DMF), conductivity measurements and ³⁵Cl NMR suggest that lanthanide perchlorates dissociate fully, and there is an absence of perchlorate complexation. iupac.org In methanol (B129727), the La³⁺ solvation shell may contain both methanol molecules and nitrate (B79036) anions when using lanthanum nitrate, suggesting that in a perchlorate system, similar competition between methanol and perchlorate could occur. acs.orgnih.gov

Table 3: Association Constant for this compound in Acetonitrile The table below is interactive. You can sort and filter the data.

| Complex | Log K | Solvent | Reference |

|---|---|---|---|

| La(ClO₄)²⁺ | 1.8 | Acetonitrile | iupac.org |

Influence of Solvent Composition on Coordination Sphere

The composition of the solvent system profoundly influences the coordination sphere of the lanthanum(III) ion in this compound solutions. This is a consequence of the competition between solvent molecules and other potential ligands for coordination sites on the metal ion. The coordination number and the geometry of the resulting solvated complexes are highly dependent on the nature and composition of the solvent.

In aqueous solutions, the lanthanum(III) ion is known to exist as the nona-aqua complex, [La(H₂O)₉]³⁺, where nine water molecules are directly coordinated to the metal center. Spectroscopic studies, including EXAFS (Extended X-ray Absorption Fine Structure), have provided evidence for this nine-coordinate structure in dilute this compound solutions. This arrangement is characterized by a tricapped trigonal prismatic geometry.

The introduction of organic co-solvents can lead to a significant alteration of this primary coordination sphere. The relative donor strengths of the water and organic solvent molecules, steric effects, and the potential for hydrogen bonding all contribute to the final speciation.

For instance, in mixed solvent systems such as methanol-water, the methanol molecules can compete with water for coordination to the La³⁺ ion. Studies on lanthanide nitrates in methanol-containing systems have shown that methanol can indeed enter the first coordination sphere. For example, in a methanol/ethyl ammonium (B1175870) nitrate (EAN) mixture, the coordination environment of La³⁺ changes progressively as the solvent composition is varied. In pure methanol, a 10-coordinate complex is observed, which transforms into a 12-coordinate species in pure EAN, demonstrating the significant impact of the solvent medium on the coordination number.

In non-aqueous aprotic solvents like acetonitrile, the solvation behavior is also distinct. In anhydrous acetonitrile, this compound can form complexes with other ligands present in the solution. For example, with N,N,N',N'-tetramethylsuccinamide (TMSA), an eight-coordinate complex, [La(TMSA)₄]³⁺, has been identified. The introduction of water into such a system leads to the formation of mixed-ligand complexes. For instance, the isolation of [La(TMSA)₂(H₂O)₃]³⁺ highlights the competitive nature of water as a ligand even in a predominantly non-aqueous environment.

The following table summarizes the observed coordination environments of the lanthanum(III) ion in the presence of different solvent systems and ligands, based on spectroscopic and crystallographic studies.

| Solvent System | Ligand | Observed Lanthanum(III) Species | Coordination Number | Coordination Geometry |

|---|---|---|---|---|

| Water | Water | [La(H₂O)₉]³⁺ | 9 | Tricapped Trigonal Prismatic |

| Anhydrous Acetonitrile | N,N,N',N'-tetramethylsuccinamide (TMSA) | [La(TMSA)₄]³⁺ | 8 | - |

| Acetonitrile/Water | N,N,N',N'-tetramethylsuccinamide (TMSA) | [La(TMSA)₂(H₂O)₃]³⁺ | - | - |

| Methanol/Ethyl Ammonium Nitrate (EAN) | Nitrate | Varies with solvent ratio | 10 (in pure MeOH) to 12 (in pure EAN) | Bicapped Square Antiprism (in MeOH) to Icosahedral (in EAN) |

Thermodynamic Analysis of Solution-Phase Interactions

The interactions of this compound in solution are governed by fundamental thermodynamic principles. The stability of the various complexes formed is a function of the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) that accompany the coordination process.

The complexation of lanthanide ions, including lanthanum(III), is often an enthalpy-driven process, particularly in non-aqueous solvents. This means that the formation of the complex is favored by the release of heat (a negative ΔH), which is typically associated with the formation of strong coordinate bonds between the metal ion and the ligand.

For instance, studies on the extraction of lanthanides from a perchlorate medium with malonamide (B141969) ligands have shown that the extraction reactions are enthalpy-driven and exhibit negative values for the standard molar entropy changes. This is consistent with the general trend observed for lanthanide complexation in many organic systems.

In the case of a this compound complex with glycine, specifically La₂(Gly)₆(H₂O)₄₆, thermodynamic properties have been investigated. A study of its heat capacity revealed important thermodynamic parameters. While this pertains to a solid-state transition, it underscores the type of detailed thermodynamic analysis that can be applied to understand the energetics of this compound systems.

The following table presents a conceptual overview of the thermodynamic contributions to the complexation of lanthanum(III) in solution.

| Process | ΔH Contribution | ΔS Contribution | Gibbs Free Energy (ΔG) Impact |

|---|---|---|---|

| Desolvation of La³⁺ | Positive (endothermic) | Positive (increase in disorder) | Depends on TΔS vs. ΔH |

| Desolvation of Ligand | Generally Positive (endothermic) | Generally Positive (increase in disorder) | Depends on TΔS vs. ΔH |

| Metal-Ligand Bond Formation | Negative (exothermic) | Negative (increase in order) | Favors complexation if ΔH is sufficiently negative |

| Solvation of the Complex | Negative (exothermic) | Negative (increase in order) | Favors complexation |

| Overall Complexation | Typically Negative (Enthalpy-driven) | Often Negative in Non-aqueous Solvents | Spontaneous if ΔG is negative |

Spectroscopic Characterization and Optical Properties Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for investigating the structure and dynamics of lanthanum perchlorate (B79767) complexes in solution. The diamagnetic nature of the La³⁺ ion (4f⁰ configuration) makes it an ideal NMR probe, as it induces chemical shift changes in ligand nuclei upon coordination without the line-broadening complications associated with paramagnetic lanthanide ions.

¹H NMR spectroscopy is widely used to confirm ligand coordination and to elucidate the binding mode. When a ligand coordinates to the Lewis acidic La³⁺ ion, the electron density around the ligand's protons changes, leading to shifts in their resonance signals. Typically, protons near the coordination site experience a downfield shift due to the inductive effect of the metal ion. ias.ac.in

For instance, in the lanthanum perchlorate complex with 2-acetamidopyridine-1-oxide, all ring proton signals were observed to shift downfield compared to the free ligand, providing clear evidence of complex formation. ias.ac.in The magnitude of these lanthanide-induced shifts (LIS), even for the diamagnetic La³⁺, can provide qualitative information about the proximity of specific protons to the metal center.

Similar to ¹H NMR, ¹³C NMR spectroscopy provides valuable information about the ligand's coordination environment. The chemical shifts of carbon atoms in a ligand are sensitive to changes in their electronic environment upon complexation. Carbon atoms directly involved in coordination or adjacent to the binding site typically show the most significant shifts.

In studies of lanthanum(III) complexes with bis-coumarin ligands, the ¹³C NMR spectra showed notable shifts for the carbon atoms of the coumarin (B35378) moieties upon complexation, confirming that these sites are involved in binding to the lanthanum ion. researchgate.net By comparing the spectra of the free ligand and the lanthanum complex, researchers can map the coordination pattern of the ligand. researchgate.net

Direct observation of the ¹³⁹La nucleus provides a unique window into the immediate coordination sphere of the lanthanum ion. ¹³⁹La is a quadrupolar nucleus (spin I = 7/2), and its NMR parameters—chemical shift (δ) and linewidth (W₁/₂) —are highly sensitive to the number, type, and symmetry of the coordinating atoms. huji.ac.il

The ¹³⁹La chemical shift spans a wide range of over 1000 ppm and is primarily influenced by the donor atoms in the first coordination sphere. huji.ac.ilismar.org For example, the chemical shift can distinguish between coordination by water, nitrate (B79036) ions, or organic ligands. researchgate.netacs.org

The linewidth of the ¹³⁹La signal is governed by the quadrupolar relaxation rate, which is very sensitive to the symmetry of the electric field gradient at the nucleus. In a highly symmetrical environment, such as an octahedron or a solvated ion with cubic symmetry, the signal is relatively sharp. In contrast, a low-symmetry coordination environment leads to a large electric field gradient and results in a very broad signal, sometimes too broad to be observed with standard high-resolution NMR spectrometers. huji.ac.ilpascal-man.com This property makes ¹³⁹La NMR an excellent tool for probing changes in the symmetry of the coordination environment.

Table 2: Properties of NMR Active Lanthanum Isotopes

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis absorption spectroscopy is used to study the electronic transitions within this compound complexes. The La³⁺ ion has a noble gas electronic configuration ([Xe]) and no 4f electrons, meaning it does not exhibit the sharp, low-intensity f-f transitions characteristic of other lanthanide ions. libretexts.org

Therefore, the UV-Vis spectrum of a this compound complex is typically dominated by the electronic transitions of the coordinated organic ligands. nih.gov These transitions are usually π → π* or n → π* in nature. libretexts.orguobabylon.edu.iq Upon coordination to the La³⁺ ion, the energy levels of the ligand's molecular orbitals are perturbed, which can lead to shifts in the absorption bands (either a blue shift, hypsochromic, or a red shift, bathochromic) compared to the free ligand. nih.gov These shifts serve as further evidence of complexation and can provide information about the nature of the metal-ligand interaction. In some cases, ligand-to-metal charge transfer (LMCT) bands may be observed, although these are less common for the non-oxidizing La³⁺ ion.

Luminescence and Photophysical Properties of this compound Complexes

The La³⁺ ion is not luminescent, as it lacks the f-orbitals necessary for the emissive electronic transitions seen in other lanthanides like europium(III) and terbium(III). mdpi.com However, this compound complexes are crucial in the study of lanthanide luminescence. They serve as diamagnetic, non-emissive analogues to luminescent lanthanide complexes.

By studying the photophysical properties of a lanthanum complex, researchers can isolate and characterize the intrinsic fluorescence and phosphorescence of the organic ligand. researchgate.net This is a critical step in understanding the "antenna effect" in luminescent lanthanide systems. In the antenna effect, a coordinated organic ligand absorbs UV light, becomes excited, and then transfers this energy to a central luminescent lanthanide ion (like Eu³⁺ or Tb³⁺), which then emits light.

To be an effective antenna, the ligand's triplet state energy level must be appropriately positioned above the emissive energy level of the lanthanide ion. The phosphorescence spectrum of the corresponding lanthanum complex, measured at low temperature, is used to determine this triplet state energy. nih.gov Because La³⁺ cannot accept the energy, the ligand emits its own characteristic phosphorescence, allowing for direct measurement of the triplet level. This information is essential for designing new, highly luminescent lanthanide materials for applications in bio-imaging, sensors, and lighting. nih.govuq.edu.au

Table of Compounds Mentioned

Energy Transfer Mechanisms in Lanthanide Complexes

The luminescence of lanthanide complexes, including those involving perchlorates, is typically governed by a mechanism known as the "antenna effect" or intramolecular energy transfer (IET). nih.govmdpi.com Due to the nature of their f-f electronic transitions, lanthanide ions themselves have very low molar absorption coefficients, making direct excitation inefficient. diva-portal.org To overcome this, organic chromophores (ligands) are coordinated to the lanthanide ion. mdpi.comdiva-portal.org

The process unfolds in several key steps:

Light Absorption: The organic ligand, acting as an "antenna," absorbs incident light (usually UV) and is promoted to an excited singlet state (S₁). nih.govmdpi.com

Intersystem Crossing (ISC): The excited ligand then undergoes intersystem crossing, a non-radiative process, to a lower-energy triplet state (T₁). nih.govdiva-portal.org Lanthanide complexes are known to favor this process due to their intense spin-orbit coupling. nih.gov

Energy Transfer: The energy from the ligand's triplet state is transferred non-radiatively to the central lanthanide ion, exciting its 4f electrons to a higher energy level. nih.govnih.gov For this transfer to be efficient, the ligand's triplet state energy level must be appropriately positioned relative to the accepting energy level of the lanthanide ion. diva-portal.orgnih.gov The primary mechanisms governing this transfer are the Dexter (electron-exchange) and Förster (dipole-dipole) energy transfer types. diva-portal.org

Luminescence: The excited lanthanide ion relaxes to its ground state by emitting light, resulting in the characteristic sharp, line-like emission spectra of the specific lanthanide. diva-portal.org

Research on lanthanide perchlorate complexes with ligands such as bis(benzylsulfinyl)methane (B15476143) and bis(benzoylmethyl) sulfoxide (B87167) has demonstrated this mechanism. nih.govnih.gov In these studies, analysis of fluorescence and phosphorescence spectra confirmed that the organic ligands absorb energy and effectively transfer it to the Tb(III) and Eu(III) ions, leading to their characteristic metal-centered fluorescence. nih.govnih.gov

Synergistic Fluorescence Effects

The combination of an organic ligand and a lanthanide ion results in a synergistic enhancement of fluorescence, a direct outcome of the antenna effect. The ligand and metal ion work in concert: the ligand provides a high absorption cross-section for the initial excitation, and the lanthanide ion provides the final, characteristic emission. diva-portal.org This cooperative interaction allows for a much stronger luminescence than what could be achieved by exciting the lanthanide ion directly. diva-portal.org

The effectiveness of this synergy is highly dependent on the specific ligand-metal pairing. For instance, in studies of lanthanide perchlorate complexes, a ligand with two carbonyl groups and one sulfinyl group was found to be a more effective antenna for Tb(III) than for Eu(III). nih.gov This was attributed to a more efficient energy transfer from the ligand's triplet energy level to the excited state of Tb(III) compared to that of Eu(III). nih.gov Conversely, a different ligand, naphthyl-naphthalinesulphonylpropyl sulfoxide, was found to produce excellent luminescence in its Eu(III) perchlorate complex but only weak luminescence with Tb(III), indicating a poor energy level match with the latter. nih.gov These examples highlight the crucial role of ligand design in optimizing the synergistic fluorescence of lanthanide complexes.

| Lanthanide Ion (RE) | Ligand (L) | Complex Composition | Reference |

|---|---|---|---|

| Tb(III), Dy(III) | bis(benzylsulfinyl)methane | REL₂(ClO₄)₃·3H₂O | nih.gov |

| La(III), Pr(III), Eu(III), Tb(III), Yb(III) | bis(benzoylmethyl) sulfoxide | REL₅(ClO₄)₃·3H₂O | nih.gov |

| La, Nd, Eu, Tb, Yb | naphthyl-naphthalinesulphonylpropyl sulfoxide | RE₂(ClO₄)₆·(L)₅·nH₂O | nih.gov |

X-ray Absorption Spectroscopy (XAS) for Local Structure and Coordination

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific atom within a material. aps.orguiowa.edu For lanthanum compounds, XAS provides critical information about the coordination environment, including coordination number, bond distances, and local symmetry around the La³⁺ ion. aps.orgelsevierpure.com The technique is broadly divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). elsevierpure.com

XANES analysis, which examines the region near the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., symmetry) of the absorbing atom. aps.org For lanthanides, the full width at half maximum (FWHM) of the white line at the L₃-edge XANES can serve as an indicator of the distortion or coordination number of the local environment. aist.go.jp

EXAFS analysis focuses on the oscillations well above the absorption edge. These oscillations result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS region can yield precise information about the number and type of neighboring atoms and their radial distance from the central absorbing atom. elsevierpure.comaist.go.jp

Studies on lanthanoid ions in aqueous solutions, including perchlorate solutions, have utilized these techniques to investigate hydration and complex formation. acs.org XAS is particularly valuable for determining the structure of lanthanum in non-crystalline or solution states, where traditional diffraction methods are less effective. researchgate.net For example, EXAFS has been used to determine the in vivo coordination structure of lanthanum ions interacting with chlorophyll-a, revealing that the lanthanum was coordinated within two porphyrin rings. nih.gov Such investigations are crucial for understanding the chemical bonding and structure-function relationships in lanthanum-containing systems. uiowa.edu

| Technique | Abbreviation | Information Obtained | Reference |

|---|---|---|---|

| X-ray Absorption Near Edge Structure | XANES | Oxidation state, coordination geometry, local symmetry | aps.org |

| Extended X-ray Absorption Fine Structure | EXAFS | Coordination number, bond distances, neighboring atom types | elsevierpure.comaist.go.jp |

Electrochemical Behavior and Studies of Lanthanum Perchlorate

The electrochemical characteristics of lanthanum perchlorate (B79767) are primarily dictated by the behavior of the lanthanum(III) ion, as the perchlorate anion is generally considered to be electrochemically inactive and non-coordinating in many systems. Studies in this area are fundamental to understanding its potential in various applications, from molten salt electrochemistry to energy storage devices.

Catalytic Applications and Reaction Mechanisms

Lanthanum Perchlorate (B79767) as a Lewis Acid Catalyst in Organic Synthesis

The catalytic activity of lanthanum perchlorate in organic synthesis is primarily attributed to the function of the lanthanum(III) ion as a potent Lewis acid. Lewis acids are electron-pair acceptors and play a crucial role in catalysis by activating electrophiles, thereby making them more susceptible to nucleophilic attack. stanfordmaterials.comkuleuven.be Lanthanide salts, including perchlorates and triflates, are particularly effective due to their high affinity for carbonyl oxygens and other heteroatoms. researchgate.net Unlike many traditional Lewis acids, lanthanide-based catalysts often exhibit remarkable stability in the presence of water, expanding their applicability in various solvent systems. researchgate.netiupac.org This property allows for reactions to be conducted under milder and more environmentally friendly conditions. iupac.org

The catalytic utility of lanthanum salts, such as lanthanum trichloride, has been demonstrated in reactions like the chemo- and regioselective enamination of β-dicarbonyl compounds, where the catalyst activates the carbonyl group to facilitate the reaction with amines. arkat-usa.org The strong Lewis acidity and versatile coordination chemistry of the lanthanum ion are key to promoting selective reaction pathways. stanfordmaterials.com

The fundamental step in this compound-catalyzed reactions is the activation of a substrate through coordination with the La³⁺ ion. The lanthanum ion, with its relatively large ionic radius and high charge density, can accommodate a variable number of ligands in its coordination sphere, typically ranging from 6 to 9 or even higher. stanfordmaterials.comnih.gov This coordination flexibility allows it to form complexes with a wide variety of organic substrates, particularly those containing electron-rich atoms like oxygen or nitrogen. stanfordmaterials.comacs.org

When a substrate, such as a carbonyl compound, coordinates to the La³⁺ center, the electron density is withdrawn from the carbonyl carbon. This polarization of the C=O bond significantly increases the electrophilicity of the carbon atom, making it more vulnerable to attack by a nucleophile. stanfordmaterials.comarkat-usa.org This activation mechanism is central to numerous organic transformations, including aldol (B89426) reactions, Diels-Alder reactions, and the synthesis of heterocycles. stanfordmaterials.com Spectroscopic studies on lanthanum complexes with various ligands have provided detailed insights into these coordination patterns and binding preferences, confirming the interaction between the metal center and the substrate's functional groups. nih.govacs.org

The Lewis acidic nature of this compound facilitates several important catalytic reactions, each with a distinct mechanistic pathway.

Aerobic Alcohol Oxidation: While direct use of this compound is less common, bio-inspired systems using other lanthanum salts highlight the mechanistic role of the La³⁺ ion. In one such system, a lanthanum(III) ion, in conjunction with an ortho-quinone ligand, serves as a highly effective catalyst for the aerobic oxidation of alcohols. nih.govnih.gov The lanthanum ion functions solely as a Lewis acid promoter, while the redox activity occurs on the ligand. nih.govnih.gov The proposed catalytic cycle begins with the coordination of the alcohol to the lanthanum center of an active semiquinone-lanthanum complex. This is followed by an oxidative dehydrogenation step, likely proceeding through a proton-coupled hydride transfer (PCHT), to yield the corresponding aldehyde or ketone. nih.gov The reduced catalyst is then re-oxidized by molecular oxygen, regenerating the active species for the next catalytic cycle. nih.govwisc.edu

Reductive Amination: Reductive amination is a powerful method for synthesizing amines from carbonyl compounds and other amines. wikipedia.org The process involves two key steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the target amine. acsgcipr.orgmasterorganicchemistry.com A Lewis acid catalyst like this compound can significantly accelerate the first step. By coordinating to the carbonyl oxygen, the lanthanum ion activates the aldehyde or ketone, facilitating the nucleophilic attack by the amine to form a hemiaminal intermediate. wikipedia.org Subsequent dehydration, also promoted by the Lewis acid, leads to the formation of the C=N bond of the imine. acsgcipr.org In the second stage, a suitable reducing agent, such as a borohydride (B1222165) derivative, reduces the imine to the final amine product. masterorganicchemistry.comyoutube.com The entire process can often be performed in a single pot, making it an efficient and atom-economical transformation. wikipedia.org

| Reaction | Role of La³⁺ | Key Intermediate | Overall Transformation |

|---|---|---|---|

| Aerobic Alcohol Oxidation | Lewis acid promoter; activates alcohol via coordination | La(III)-semiquinone complex | R-CH₂OH → R-CHO |

| Reductive Amination | Lewis acid catalyst; activates carbonyl group | Imine/Iminium ion | R₂C=O + R'NH₂ → R₂CH-NHR' |

Role in Perovskite-Based Catalysis

Lanthanum is a critical component in a class of mixed-oxide catalysts known as perovskites, which have the general formula ABO₃. In lanthanum-based perovskites, lanthanum typically occupies the 'A' site. osti.govornl.gov These materials are valued for their high thermal stability and the exceptional tunability of their chemical and physical properties. ornl.govmdpi.com By substituting different transition metals at the 'B' site (e.g., Co, Mn, Ni, Fe), the catalytic properties of materials like LaCoO₃, LaMnO₃, and LaNiO₃ can be tailored for specific applications. osti.govresearchgate.net

Lanthanum-based perovskites have demonstrated significant potential as cost-effective alternatives to noble metal catalysts in various redox reactions. ornl.govresearchgate.net They are active in the oxygen evolution reaction (OER), CO oxidation, and methane (B114726) oxidation. ornl.govresearchgate.net For instance, LaCoO₃ has shown excellent performance in catalyzing the decomposition of ammonium (B1175870) perchlorate. researchgate.net The versatility of these catalysts stems from their stable crystal structure, which can facilitate high oxygen mobility and create active sites for catalytic reactions. osti.govornl.gov

| Perovskite Catalyst | 'A' Site Ion | 'B' Site Ion(s) | Catalytic Application |

|---|---|---|---|

| LaCoO₃ | La³⁺ | Co³⁺ | Ammonium Perchlorate Decomposition, Oxygen Evolution Reaction researchgate.net |

| LaMnO₃ | La³⁺ | Mn³⁺ | Oxygen Reduction Reaction, Methanol (B129727) Oxidation researchgate.net |

| LaNiO₃ | La³⁺ | Ni³⁺ | Oxygen Evolution Reaction researchgate.net |

| LaAlO₃ | La³⁺ | Al³⁺ | Oxidative Coupling of Methane, Pollutant Degradation mdpi.com |

Applications in Environmental Catalysis

Lanthanum-based materials, including those derived from this compound, are increasingly being explored for environmental remediation, particularly for the degradation of pollutants and water treatment.

Pollutant Degradation: Lanthanum-containing nanomaterials, such as lanthanum oxide (La₂O₃) and iron lanthanum oxide (FeLO), have been developed as effective photocatalysts. aristonpubs.comkashanu.ac.ir When irradiated with UV or visible light, these semiconductor materials generate electron-hole pairs. aristonpubs.commdpi.com The photogenerated electrons and holes can then react with water and oxygen to produce highly reactive radical species, such as hydroxyl (•OH) and superoxide (B77818) (•O₂⁻) radicals. aristonpubs.com These radicals are powerful oxidizing agents that can break down persistent organic pollutants, such as dyes (e.g., methylene (B1212753) blue) and chlorophenols, into less harmful substances like CO₂ and H₂O. aristonpubs.comkashanu.ac.ir Studies have shown that FeLO nanoparticles can achieve up to 90% degradation of methylene blue under irradiation. aristonpubs.com

Water Treatment: Perchlorate (ClO₄⁻) itself is a persistent and widespread water pollutant that can interfere with thyroid function. escholarship.org While catalytic reduction is a promising technology for perchlorate removal, research has often focused on other metals like rhenium and palladium. escholarship.orgnih.gov However, lanthanum-based materials have shown significant efficacy in removing other inorganic contaminants from water. tandfonline.com For example, lanthanum phosphate (B84403) has been reported as an excellent adsorbent for perchlorate, with over 98% removal efficiency. nih.gov The primary mechanisms for contaminant removal by lanthanum-based adsorbents include ligand exchange, surface complexation, and electrostatic attraction. tandfonline.com This high affinity for oxyanions suggests the potential for developing lanthanum-based catalytic systems for the reductive degradation of perchlorate in water.

Development of this compound-Based Catalytic Systems

The development of robust and efficient catalytic systems based on lanthanum is an active area of research. A key challenge is understanding and controlling the structural evolution of the catalyst under reaction conditions. nih.govcardiff.ac.uk For instance, in the chlorination of ethane, lanthanum oxychloride (LaOCl), an effective catalyst, has been observed to undergo a sequential transformation into lanthanum chloride (LaCl₃) under chlorine-rich conditions. nih.gov This phase change can alter the product selectivity of the reaction. cardiff.ac.uk

To enhance performance and stability, lanthanum catalysts are often dispersed on high-surface-area supports or incorporated into more complex structures like perovskites. mdpi.comnih.gov Research focuses on creating strong Lewis acid sites by manipulating the catalyst's electronic structure. nih.govnih.gov For example, monolayer-dispersed LaCl₃ species on an alumina (B75360) support generate strong Lewis acid sites capable of stabilizing reactive intermediates, thereby enhancing catalytic activity and selectivity. nih.gov Understanding these dynamic structural and electronic properties is crucial for designing the next generation of highly efficient lanthanum-based catalysts for a broad range of applications.

Applications in Analytical Chemistry

Use in Complexometric and Spectrophotometric Determinations

In the realm of atomic absorption spectroscopy (AAS) and flame emission spectrometry (FES), lanthanum compounds, including lanthanum perchlorate (B79767), act as releasing agents or spectroscopic buffers. researchgate.net Their primary role is to mitigate chemical interferences that can occur in the flame, which would otherwise lead to inaccurate measurements. For example, when analyzing elements like calcium or magnesium in the presence of anions such as phosphate (B84403), silicate, or aluminate, refractory compounds can form in the flame, reducing the number of free atoms available for measurement. The addition of a lanthanum salt, such as lanthanum chloride or perchlorate, introduces a high concentration of lanthanum ions which preferentially bind with the interfering anions. epomaterial.com This "releases" the analyte atoms, allowing for their accurate determination. kennesaw.edu

The effectiveness of lanthanum as a releasing agent is demonstrated in the analysis of calcium in the presence of aluminum. Aluminum can form stable, non-volatile calcium aluminates in the flame, suppressing the calcium signal. When lanthanum is added, it preferentially forms lanthanum aluminate, leaving the calcium atoms free to be atomized and measured. kennesaw.edu

While lanthanum perchlorate can be beneficial in atomic spectroscopy, the perchlorate ion itself can cause interference in other spectrophotometric methods. Specifically, in UV-Vis-NIR spectrophotometry, perchlorate ions can absorb in the lower wavelength region, which may impair the measurement. Therefore, when using this compound in such analyses, its absorbance must be accounted for in the blank spectrum.

The following table outlines the role of lanthanum salts as releasing agents in atomic spectroscopy:

| Analytical Technique | Analyte | Interfering Ion(s) | Role of Lanthanum | Outcome |

| Atomic Absorption Spectroscopy (AAS) | Calcium (Ca) | Phosphate (PO₄³⁻), Aluminate (AlO₂⁻) | Preferentially binds with interfering anions. | Prevents the formation of refractory calcium compounds, leading to a more accurate Ca measurement. kennesaw.edu |

| Flame Emission Spectrometry (FES) | Magnesium (Mg) | Silicate (SiO₃²⁻) | Acts as a spectroscopic buffer. | Reduces signal suppression and enhances the accuracy of the Mg measurement. |

Calibration Standards and Reference Solutions

Standard solutions are crucial for the calibration of analytical instruments to ensure the accuracy of measurements. While commercially available lanthanum standard solutions for techniques like Inductively Coupled Plasma (ICP) spectroscopy are typically prepared from high-purity lanthanum oxide dissolved in nitric acid, this compound can also be a source for preparing lanthanum standard solutions in a laboratory setting due to its high solubility in water. americanelements.comsigmaaldrich.comfishersci.com

The preparation of a standard solution from a solid compound like this compound hexahydrate involves accurately weighing a specific amount of the substance, dissolving it in a suitable solvent (usually deionized water), and diluting it to a precise volume in a volumetric flask. The concentration of such a standard solution can then be verified using a primary standard or another certified reference material.

It is important to note that while this compound can be used to prepare calibration standards for the determination of lanthanum itself, lanthanum salts are also used as matrix modifiers in graphite (B72142) furnace atomic absorption spectroscopy (GFAA). lgcstandards.com In this context, the lanthanum is not the analyte but is added to the sample to stabilize the analyte of interest during the analysis.

The table below provides a general outline for the preparation of a lanthanum standard solution from this compound hexahydrate:

| Step | Procedure | Equipment |

| 1 | Calculate the required mass of this compound hexahydrate for the desired concentration and volume. | Analytical balance |

| 2 | Accurately weigh the calculated mass of the salt using a weighing boat. | Weighing boat, spatula |

| 3 | Transfer the weighed salt into a beaker and dissolve it in a portion of deionized water. | Beaker, wash bottle |

| 4 | Quantitatively transfer the dissolved salt solution into a volumetric flask of the desired volume. | Funnel, volumetric flask |

| 5 | Add deionized water to the volumetric flask up to the calibration mark. | Dropper or pipette (for final adjustment) |

| 6 | Stopper the flask and invert it several times to ensure the solution is homogeneous. | Volumetric flask with stopper |

Advanced Materials Science Applications

Precursor for the Synthesis of Other Lanthanum Compounds

Lanthanum perchlorate (B79767) is a valuable starting material for the synthesis of a variety of other lanthanum compounds, owing to the high solubility of the perchlorate salt, which allows for its use in solution-based synthesis methods.

Lanthanum hydroxide (B78521) (La(OH)₃) can be synthesized by the precipitation of a lanthanum salt solution with an alkali, such as ammonia (B1221849) or sodium hydroxide. wikipedia.org While lanthanum nitrate (B79036) is commonly used for this purpose, the high solubility of lanthanum perchlorate makes it a suitable alternative as a source of La³⁺ ions in aqueous solutions. The reaction proceeds by the addition of a base to a solution of this compound, leading to the formation of a gel-like precipitate of lanthanum hydroxide. wikipedia.org

The resulting lanthanum hydroxide can then be converted to lanthanum oxide (La₂O₃) through thermal decomposition (calcination) at elevated temperatures. researchgate.netresearchgate.net The thermal decomposition of lanthanum hydroxide typically proceeds in two steps: the initial dehydration to form lanthanum oxyhydroxide (LaOOH), followed by the decomposition of LaOOH to La₂O₃ at higher temperatures. researchgate.net The thermal genesis of lanthanum oxide from precursor salts is a well-established method to produce nanoscale materials with controlled morphology and properties. researchgate.net

Table 1: General Synthesis Parameters for Lanthanum Hydroxide and Oxide

| Parameter | Lanthanum Hydroxide (La(OH)₃) | Lanthanum Oxide (La₂O₃) |

| Precursor | This compound (La(ClO₄)₃) solution | Lanthanum Hydroxide (La(OH)₃) |

| Reactant | Alkali solution (e.g., NaOH, NH₄OH) | Heat (in air or controlled atmosphere) |

| Method | Precipitation | Calcination (Thermal Decomposition) |

| Typical Temperature | Room Temperature | 600-900 °C semanticscholar.org |

| Product Form | Gel-like precipitate | Fine powder |

Note: This table provides a general overview of the synthesis process. Specific conditions can be tailored to control particle size and morphology.

Lanthanum carbonate (La₂(CO₃)₃) can be prepared through a precipitation reaction involving a soluble lanthanum salt and a carbonate source. Similar to the synthesis of lanthanum hydroxide, this compound can serve as the lanthanum ion source. The reaction of an aqueous solution of this compound with a solution of a carbonate salt, such as sodium carbonate or ammonium (B1175870) carbonate, would lead to the precipitation of lanthanum carbonate.

Likewise, lanthanum phosphate (B84403) (LaPO₄) can be synthesized via a precipitation route. nih.gov Porous lanthanum phosphate substrates have been shown to be excellent adsorbents for perchlorate, demonstrating the strong interaction between lanthanum and phosphate ions. nih.gov The synthesis would involve reacting a solution of this compound with a phosphate-containing solution, resulting in the formation of insoluble lanthanum phosphate.

Integration into Composite Materials and Nanocomposites

Lanthanum-based composite materials and nanocomposites are of significant interest due to their enhanced properties and potential applications in catalysis, electronics, and biomedicine. While the direct use of this compound in the synthesis of many composites is not extensively documented, its role as a precursor to lanthanum oxide allows for its indirect involvement. For instance, lanthanum oxide nanoparticles, which can be derived from this compound, are incorporated into various matrices to form nanocomposites. ptmk.net

In the realm of metal-organic frameworks (MOFs), which are a class of crystalline composite materials, lanthanide ions are used to form robust structures with high porosity. While not involving this compound directly, the synthesis of some lanthanide-organic frameworks has utilized silver perchlorate, highlighting the compatibility of the perchlorate anion in the formation of such composite structures. znaturforsch.com This suggests the potential for this compound to be used in similar synthetic strategies for creating novel lanthanum-based MOFs. Additionally, lanthanum complexes have been incorporated into polymers to create composite materials for specialized applications. medcraveonline.com

Application in Sorbent Materials for Ion Removal

Lanthanum-based materials are recognized for their efficacy as sorbents for the removal of various ions from aqueous solutions, most notably phosphate. mdpi.comdtu.dk Lanthanum-modified sorbents, such as lanthanum-modified bentonite (B74815) or biochar, have demonstrated high efficiency in capturing phosphate ions. iwaponline.comnih.gov The preparation of these materials often involves impregnating a substrate with a solution of a lanthanum salt, such as lanthanum chloride or lanthanum nitrate, followed by chemical treatment to fix the lanthanum onto the sorbent surface. mdpi.comrsc.org Given its high solubility, this compound could potentially be used as the lanthanum source in these preparation methods.

Interestingly, there is also research on the use of lanthanum phosphate for the removal of perchlorate ions from water, showcasing a bifunctional material with an integrated adsorption capability. nih.gov This highlights the chemical affinity between lanthanum and both phosphate and perchlorate ions.

Table 2: Examples of Lanthanum-Modified Sorbents and Their Target Ions

| Sorbent Material | Lanthanum Source (Typical) | Target Ion | Reference |

| Lanthanum-modified bentonite | Lanthanum chloride | Phosphate | iwaponline.com |

| Lanthanum-modified biochar | Lanthanum chloride | Phosphate | nih.gov |

| Lanthanum-modified fly ash | Lanthanum nitrate | Phosphate | mdpi.com |

| Lanthanum phosphate | - | Perchlorate | nih.gov |

Studies on Thin Film Deposition and Optical Materials

Lanthanum oxide is a high-k dielectric material, making it suitable for applications in microelectronics as a component in thin films for gates and capacitors. mdpi.com Various methods are employed for the deposition of lanthanum-containing thin films, including sol-gel techniques, atomic layer deposition (ALD), and chemical vapor deposition (CVD). mdpi.comyonsei.ac.krgoogle.com

The sol-gel process, for example, involves the creation of a colloidal suspension (sol) that is then deposited onto a substrate and converted into a gel and subsequently a solid film through heat treatment. mdpi.comelsevierpure.com Soluble lanthanum salts are essential precursors for these sol-gel formulations. Although lanthanum nitrate and isopropoxide are commonly cited, the high solubility of this compound would make it a viable candidate as a precursor for the sol-gel synthesis of lanthanum-containing thin films. researchgate.net

In the context of optical materials, lanthanum compounds are used to improve the refractive index and other optical properties of glass and other transparent materials. samaterials.com The incorporation of lanthanum into thin films can be achieved through various deposition techniques where a volatile or soluble lanthanum precursor is required. google.comgoogle.com

Electrode Modification in Energy Storage Technologies

In the field of energy storage, lanthanum compounds have been investigated for their role in modifying electrodes to enhance the performance of batteries and supercapacitors. The addition of lanthanum ions to electrolytes has been shown to favorably influence the electrodeposition of metals on electrodes, which is a critical aspect of rechargeable battery technology. For instance, the use of lanthanum nitrate as an additive in the electrolyte for zinc-ion batteries has been demonstrated to improve the cycling stability of the zinc anode by promoting a more uniform and dense deposition of zinc. nih.gov

This principle of using a soluble lanthanum salt to modify the electrode-electrolyte interface and influence electrochemical processes could potentially be extended to this compound. As a highly soluble salt, this compound could serve as a source of La³⁺ ions in the electrolyte, which can adsorb onto the electrode surface and alter its properties, thereby impacting the performance of energy storage devices.

Theoretical and Computational Investigations

Quantum Chemical Calculations on Lanthanum(III) Perchlorate (B79767) Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the geometric and electronic structures of lanthanum compounds. While specific quantum chemical studies focusing solely on the isolated lanthanum perchlorate molecule, La(ClO4)3, are not extensively documented in the literature, the principles of such calculations are well-established for lanthanide complexes.

For a hypothetical gaseous La(ClO4)3 molecule, DFT calculations would be used to perform a geometry optimization to find the lowest energy structure. This would involve selecting an appropriate functional and basis set, with effective core potentials often used for the lanthanum atom to account for relativistic effects. The calculations would likely explore various coordination modes of the perchlorate ions, such as monodentate, bidentate, or ionic interactions, to determine the most stable arrangement. The results of these calculations would provide key structural parameters as detailed in the table below.

| Calculated Property | Expected Outcome from DFT/Ab Initio Methods |

|---|---|

| Optimized Geometry | Prediction of bond lengths (La-O), bond angles (O-La-O, O-Cl-O), and the overall symmetry of the molecule. |

| Coordination Number | Determination of the number of oxygen atoms from perchlorate ions directly interacting with the central lanthanum ion. |

| Electronic Structure | Analysis of the molecular orbitals, charge distribution (e.g., using Natural Bond Orbital analysis), and the nature of the La-O bond (i.e., predominantly ionic). |

| Vibrational Frequencies | Calculation of the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the calculated structure. |

Analogous studies on other lanthanide complexes show that these computational methods can accurately predict structural parameters when compared with experimental data from techniques like X-ray diffraction. For instance, ab initio phonon calculations have been successfully performed for praseodymium(III) perchlorate, a close neighbor of lanthanum in the periodic table, demonstrating the feasibility and utility of such computational approaches.

Molecular Dynamics (MD) Simulations of Lanthanum(III) Perchlorate Solutions

Molecular dynamics simulations are a powerful computational method for studying the behavior of ions in solution, providing detailed information about hydration structures, ion pairing, and dynamic properties. MD simulations of aqueous lanthanide salt solutions have been a subject of considerable research.

For lanthanum(III) perchlorate in aqueous solution, MD simulations consistently show that the La³⁺ ion is surrounded by a well-defined hydration shell of water molecules. The perchlorate anion (ClO₄⁻) is known to be a weakly coordinating anion, and simulations confirm that it generally resides in the second coordination sphere, not directly binding to the lanthanum ion. This is in contrast to other anions like nitrate (B79036) or chloride, which can, under certain conditions, form inner-sphere complexes with lanthanide ions.

The primary structural information obtained from MD simulations is the radial distribution function (RDF), g(r), which describes the probability of finding an atom at a certain distance from a central atom.

| Parameter from MD Simulation | Typical Findings for Aqueous La(ClO₄)₃ |

|---|---|

| La³⁺-O(water) Radial Distribution Function | A sharp first peak indicating a well-defined first hydration shell. |

| Average La³⁺-O(water) Distance | Approximately 2.56 Å to 2.58 Å for the first hydration shell. researchgate.net |

| Coordination Number of La³⁺ | Predominantly 9, meaning the lanthanum ion is coordinated to nine water molecules. |

| La³⁺-Cl(perchlorate) Radial Distribution Function | No sharp peak at short distances, indicating outer-sphere association. |

| Water Residence Time | The average time a water molecule spends in the first hydration shell of La³⁺ is on the order of hundreds of picoseconds, indicating a relatively labile hydration sphere. researchgate.net |

These simulations utilize force fields that define the potential energy of the system based on the positions of the atoms. For lanthanide ions, these force fields must be carefully parameterized to accurately reproduce experimental properties like hydration enthalpy and ionic radius. Some advanced simulations also incorporate polarization effects to better model the interactions between the highly charged lanthanide cation and the surrounding water molecules.

Modeling of Coordination Environments and Ligand Interactions

Computational modeling is crucial for understanding the coordination environment of the lanthanum ion and its interactions with perchlorate and other potential ligands. The large size and high positive charge of the La³⁺ ion lead to a preference for high coordination numbers, typically 8 or 9, with oxygen-donor ligands.

In the case of this compound, the primary ligand in aqueous solution is water. The perchlorate ion, with its tetrahedral geometry and delocalized negative charge, is a very poor ligand. Computational models support the experimental observation that perchlorate has a very low affinity for the lanthanum ion and does not compete effectively with water for coordination sites in the inner sphere.

When other, stronger ligands are present in the solution, computational models can predict the stability and structure of the resulting lanthanum complexes. These models can explore:

Competitive Binding: The relative binding affinities of different ligands to the La³⁺ ion can be calculated, explaining why ligands like carboxylates or amides will readily displace water from the first coordination sphere, while perchlorate will not.

Steric Effects: The size and shape of ligands play a significant role in determining the final coordination geometry. Modeling can predict how many ligands can fit around the central lanthanum ion and what the resulting coordination polyhedron will be.

Role of the Counter-ion: In complexes with other ligands, the perchlorate ion typically acts as a charge-balancing counter-ion, remaining in the outer coordination sphere. Modeling can help to understand the subtle electrostatic interactions between the cationic lanthanum complex and the perchlorate anions.

Prediction of Spectroscopic Signatures and Reactivity

Computational chemistry can be used to predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

Vibrational Spectroscopy: Using the results of quantum chemical calculations (specifically, the second derivatives of the energy with respect to atomic positions), the vibrational frequencies of the La(ClO₄)₃ molecule and its hydrated forms can be predicted. This allows for the assignment of experimental IR and Raman bands to specific molecular vibrations, such as the stretching and bending modes of the perchlorate ion and the La-O bonds.

Electronic Spectroscopy: The UV-Vis spectrum of this compound is primarily associated with the electronic transitions of the perchlorate anion, as the La³⁺ ion has no f-f electronic transitions. Time-dependent DFT (TD-DFT) can be used to calculate the excited states of the perchlorate ion in the presence of the lanthanum cation to predict the absorption spectrum. For complexes with organic ligands, these methods can predict the ligand-based electronic transitions and how they are perturbed by coordination to the lanthanum ion.

In terms of reactivity, computational studies can provide insights into potential reaction mechanisms. For instance, the thermal decomposition of this compound could be modeled to identify the intermediate species and transition states involved in its breakdown to lanthanum oxide. However, specific computational studies on the reactivity of this compound are scarce, as it is generally considered a stable salt under normal conditions and is primarily used as a source of non-coordinating lanthanum ions in solution.

Future Research Directions and Emerging Applications

Exploration of Novel Lanthanum Perchlorate (B79767) Complexes with Tunable Properties

A significant avenue of future research lies in the synthesis and characterization of novel lanthanum perchlorate complexes. By carefully selecting and modifying organic ligands, scientists aim to create complexes with precisely controlled and tunable properties, particularly in the realm of luminescence and coordination chemistry.